molecular formula C21H19N7O2 B11049918 7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No. B11049918
M. Wt: 401.4 g/mol
InChI Key: MKCHITURMRRQHT-UHFFFAOYSA-N
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Description

The compound 7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic molecule It features multiple fused rings, including triazole, pyrazole, pyridine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from simpler precursors. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with an ethyl-substituted nitrile under acidic or basic conditions.

    Construction of the Pyrazole Ring: This step often involves cyclization reactions where a hydrazine reacts with a diketone or a β-keto ester.

    Formation of the Pyridine and Pyrimidine Rings: These rings can be constructed through condensation reactions involving appropriate aldehydes and amines, followed by cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.

    Purification Techniques: Employing crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products depend on the specific reactions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interacting with nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-methyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
  • 7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Uniqueness

The uniqueness of 7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the ethyl group on the triazole ring and the methoxy group on the phenyl ring can enhance its interaction with biological targets, making it a promising candidate for further research and development.

properties

Molecular Formula

C21H19N7O2

Molecular Weight

401.4 g/mol

IUPAC Name

11-(5-ethyl-1H-1,2,4-triazol-3-yl)-5-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H19N7O2/c1-4-17-23-21(25-24-17)27-10-9-16-15(20(27)29)11-22-19-18(12(2)26-28(16)19)13-5-7-14(30-3)8-6-13/h5-11H,4H2,1-3H3,(H,23,24,25)

InChI Key

MKCHITURMRRQHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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